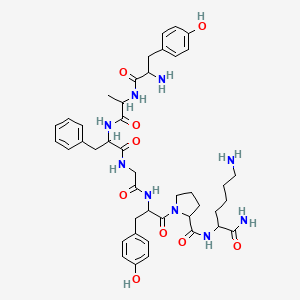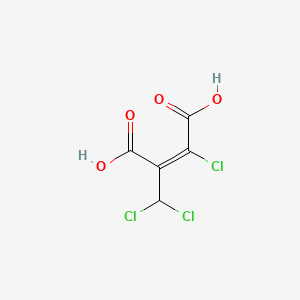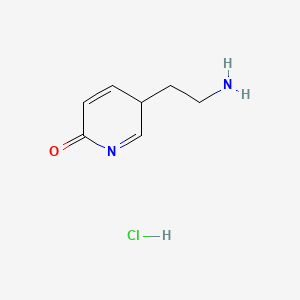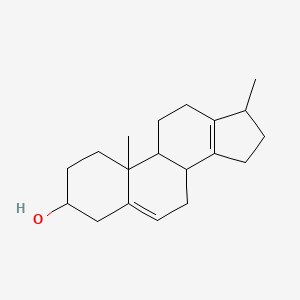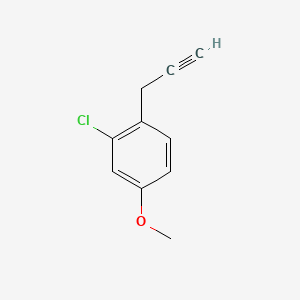
1-O-tert-butyl 2-O-methyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O-tert-butyl 2-O-methyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives
準備方法
The synthesis of 1-O-tert-butyl 2-O-methyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the Isoindoline Core: The synthesis begins with the preparation of the isoindoline core, which involves the reaction of a suitable precursor with reagents such as bromine and fluorine sources under controlled conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a cyclization reaction, which involves the use of appropriate reagents and catalysts to form the desired ring structure.
Functional Group Modifications: The tert-butyl and methyl groups are introduced through alkylation reactions, while the carbonyl group is introduced through acylation reactions. These steps require the use of specific reagents and reaction conditions to achieve the desired functionalization.
Final Assembly: The final step involves the coupling of the isoindoline and pyrrolidine fragments to form the target compound. This step may involve the use of coupling reagents and catalysts to facilitate the formation of the desired product.
化学反応の分析
1-O-tert-butyl 2-O-methyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbonyl and methyl groups, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed on the carbonyl group, resulting in the formation of alcohol derivatives.
Substitution: The bromo and fluoro groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines, thiols), and coupling reagents (e.g., palladium catalysts).
科学的研究の応用
1-O-tert-butyl 2-O-methyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological processes and pathways, particularly those involving enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemicals, particularly those with specific functional properties.
作用機序
The mechanism of action of 1-O-tert-butyl 2-O-methyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the modulation of biological pathways. Additionally, it can bind to receptors and modulate their activity, leading to changes in cellular signaling and function.
類似化合物との比較
1-O-tert-butyl 2-O-methyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-(Tert-butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: This compound shares a similar core structure but differs in the substitution pattern and functional groups.
tert-Butyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1-pyrrolyl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate: This compound has a similar pyrrolidine ring but differs in the overall structure and functional groups.
tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate: This compound has a similar tert-butyl group but differs in the core structure and functional groups.
特性
分子式 |
C20H24BrFN2O6 |
|---|---|
分子量 |
487.3 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C20H24BrFN2O6/c1-20(2,3)30-19(27)24-8-11(7-16(24)17(25)28-4)29-18(26)23-9-12-13(10-23)15(22)6-5-14(12)21/h5-6,11,16H,7-10H2,1-4H3 |
InChIキー |
IJLIBOWOGNKIFZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)N2CC3=C(C=CC(=C3C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




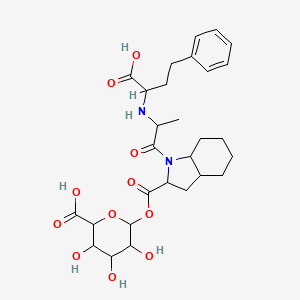
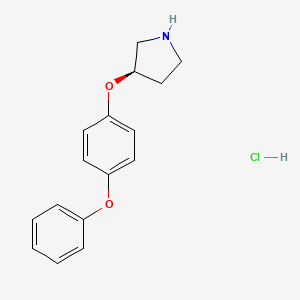
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)
![tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12285755.png)

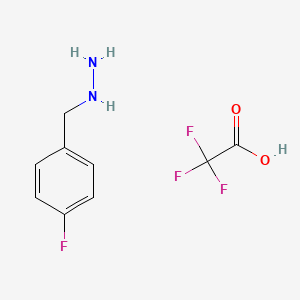
![[(3S)-3-(2-ethoxyphenoxy)-2-methylsulfonyloxy-3-phenylpropyl] 4-nitrobenzoate](/img/structure/B12285769.png)
